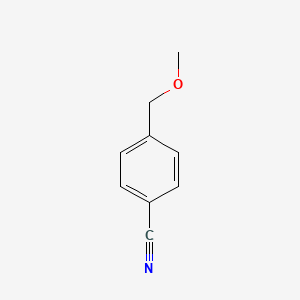

4-(Methoxymethyl)benzonitrile

説明

Significance and Context within Benzonitrile (B105546) Chemistry

4-(Methoxymethyl)benzonitrile is an aromatic organic compound that belongs to the larger class of benzonitriles. wikipedia.org Benzonitrile and its derivatives are recognized as versatile precursors and intermediates in the synthesis of a wide array of chemicals, including pharmaceuticals, agrochemicals, dyes, and specialty polymers. nbu.ac.incefacilinasbiotics.comgithub.com The significance of the benzonitrile scaffold lies in the unique electronic properties and reactivity of the nitrile group (-C≡N). nih.gov

The incorporation of a nitrile group into molecular structures is a prominent strategy in medicinal chemistry. It can enhance a molecule's binding affinity to biological targets, improve its pharmacokinetic profile, and in some cases, reduce drug resistance. nih.gov More than 30 pharmaceuticals containing a nitrile group have received FDA approval for treating a wide range of conditions. nih.gov

Within this context, this compound serves as a valuable building block. The presence of the methoxymethyl group (-CH2OCH3) at the para-position relative to the nitrile introduces specific steric and electronic characteristics. This substituent can influence the molecule's solubility, crystal packing, and interaction with biological systems. Researchers utilize this compound as a starting material or intermediate to construct more complex molecules for investigation in drug discovery and materials science. molport.com Its structure is a component in various patented compounds, highlighting its role in the development of novel chemical entities. chemdiv.com

Overview of Molecular Architecture and Potential for Chemical Transformation

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with a nitrile group and a methoxymethyl group at opposite ends (the 1,4 or para positions). stenutz.euchemspider.com This specific arrangement of functional groups dictates its chemical behavior and potential for further modification.

Key Structural Features:

Nitrile Group (-C≡N): This group is linear, polar, and electron-withdrawing. The nitrogen atom possesses a lone pair of electrons, and the carbon-nitrogen triple bond is short (around 1.16 Å). wikipedia.org The nitrile group is a key reactive site.

Methoxymethyl Group (-CH₂OCH₃): This group consists of a methylene (B1212753) bridge (-CH₂) attached to a methoxy (B1213986) group (-OCH₃). It introduces an ether linkage and a flexible, non-aromatic component to the molecule.

Aromatic Ring: The benzene ring provides a rigid scaffold and is susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the nitrile group deactivates the ring towards this type of reaction.

The molecule's architecture allows for several key chemical transformations:

Nitrile Group Reactions: The nitrile group can be hydrolyzed to form a carboxylic acid or an amide. britannica.com It can also be reduced to a primary amine (R-CH₂NH₂) or, under different conditions, to an aldehyde (R-CHO). wikipedia.orgbritannica.com Furthermore, the nitrile can participate in the formation of coordination complexes with transition metals, making it useful in catalysis. wikipedia.org

Benzylic Position Reactions: The methylene (-CH₂) carbon of the methoxymethyl group is a benzylic position. This position can be a site for reactions such as radical substitution.

Nucleophilic Substitution: While not as common for this specific molecule, related structures like 4-(bromomethyl)benzonitrile readily undergo nucleophilic substitution at the benzylic carbon, a reaction used to link the benzonitrile core to other molecular fragments. iucr.org

The combination of these functional groups makes this compound a bifunctional molecule, offering multiple pathways for synthetic chemists to create diverse and complex derivative compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₉NO | stenutz.euchemspider.comscbt.com |

| Molecular Weight | 147.18 g/mol | stenutz.euchemspider.com |

| Physical Form | Liquid | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| SMILES | COCc1ccc(cc1)C#N | stenutz.eu |

| InChI Key | RUWUCOYLNIGKRD-UHFFFAOYSA-N | stenutz.eusigmaaldrich.com |

Historical Development and Emerging Research Trajectories of Related Benzonitrile Derivatives

The study of nitriles dates back to 1782, when C.W. Scheele first prepared hydrogen cyanide. nbu.ac.inwikipedia.org The parent compound of the benzonitrile family, benzonitrile itself, was first synthesized from benzoic acid derivatives by Wöhler and Liebig around 1832, though in very low yields. nbu.ac.inwikipedia.org A more practical synthesis was reported by Hermann Fehling in 1844, who produced the compound by the thermal dehydration of ammonium (B1175870) benzoate (B1203000) and coined the name "benzonitrile". wikipedia.orgwikipedia.org

For many decades, research into nitriles was limited, partly due to the toxicity of the reagents involved. However, research intensified after the 1920s, transforming nitriles from laboratory curiosities into large-scale industrial chemicals. nbu.ac.in A major breakthrough in production was the development of ammoxidation, an industrial process that reacts toluene (B28343) derivatives with ammonia (B1221849) and oxygen at high temperatures to produce benzonitriles. wikipedia.org This method, along with laboratory-scale reactions like the Rosenmund-von Braun synthesis (reacting an aryl halide with a cyanide salt), made a wide range of benzonitrile derivatives accessible. wikipedia.org

The development of advanced catalytic methods, such as palladium-catalyzed cross-coupling reactions, further revolutionized the field, allowing for the precise and regioselective synthesis of complex substituted benzonitriles. This has paved the way for the creation of compounds like this compound and its inclusion in synthetic pathways for novel materials and potential therapeutics.

Emerging research trajectories for benzonitrile derivatives are focused on several key areas:

Medicinal Chemistry: The nitrile group continues to be a valuable functional group in drug design. nih.gov Research is ongoing to incorporate benzonitrile derivatives into inhibitors for enzymes like kinases and for developing new anticancer and antimicrobial agents.

Materials Science: Benzonitrile derivatives are being explored for their use in advanced materials. Their electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), particularly as materials exhibiting thermally activated delayed fluorescence (TADF). rsc.org They are also used as precursors for phthalocyanines, which are important as dyes, pigments, and sensors. iucr.org

Green Chemistry: There is a growing trend toward developing more sustainable and environmentally friendly methods for synthesizing benzonitriles, reducing the reliance on toxic cyanide reagents and harsh reaction conditions. github.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-(methoxymethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-11-7-9-4-2-8(6-10)3-5-9/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWUCOYLNIGKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534726 | |

| Record name | 4-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515-85-1 | |

| Record name | 4-(Methoxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxymethyl Benzonitrile and Cognate Structures

Direct Synthesis Strategies for the Benzonitrile (B105546) Scaffold

The formation of the benzonitrile scaffold is a critical step in the synthesis of 4-(methoxymethyl)benzonitrile. Cyanation reactions of aryl halides and related compounds are the most prevalent methods for introducing the nitrile functionality onto an aromatic ring.

Cyanation Reactions for Aromatic Nitrile Formation

The introduction of a cyano group onto an aromatic ring, known as cyanation, is a fundamental transformation in organic synthesis. mdpi.comchemistryviews.org This method is widely used for the preparation of aromatic nitriles, which are valuable precursors for a variety of functional groups, including carboxylic acids, amides, and amines. researchgate.net

Transition metal catalysis, particularly with palladium and nickel, has become the most popular and efficient method for the cyanation of aryl halides. mdpi.comnih.gov These catalysts offer high efficiency, broad functional group tolerance, and are less sensitive to air and moisture compared to other methods. researchgate.net

Palladium-catalyzed cyanation is a well-established and versatile method for the synthesis of a wide range of benzonitrile derivatives. Various palladium catalysts and cyanide sources have been developed to optimize this reaction. researchgate.net For instance, a combination of Pd(OAc)2 and K4[Fe(CN)6], a non-toxic cyanide source, has been used for the ligand-free cyanation of aryl bromides. organic-chemistry.org Microwave irradiation has also been employed to accelerate the palladium-catalyzed cyanation of aryl halides using K4[Fe(CN)6]. scispace.com

Nickel-catalyzed cyanation offers a cost-effective alternative to palladium-based systems. organic-chemistry.org Significant advancements have been made in developing nickel-catalyzed methods for the cyanation of aryl chlorides, which are often less reactive than their bromide or iodide counterparts. organic-chemistry.org For example, a catalytic system of NiCl2·6H2O/dppf/Zn with DMAP as an additive has been shown to effectively cyanate (B1221674) aryl chlorides under mild conditions. organic-chemistry.org Nickel catalysts have also been successfully used for the cyanation of aryl thioethers and the reductive cyanation of aryl halides. mdpi.combohrium.com

The general mechanism for transition metal-catalyzed cyanation involves the oxidative addition of the aryl halide to the metal center, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the aryl nitrile and regenerate the catalyst.

| Catalyst Type | Typical Precursors | Common Cyanide Sources | Key Advantages | References |

|---|---|---|---|---|

| Palladium | Aryl bromides, iodides, triflates | KCN, Zn(CN)₂, K₄[Fe(CN)₆], CuCN | High functional group tolerance, well-studied, effective for a broad range of substrates. | organic-chemistry.orgscispace.com |

| Nickel | Aryl chlorides, bromides, thioethers | Zn(CN)₂, BrCN | Cost-effective, effective for less reactive aryl chlorides. | mdpi.comorganic-chemistry.orgbohrium.com |

Research continues to focus on developing safer and more efficient cyanating agents to replace highly toxic cyanide sources like KCN and NaCN. chemistryviews.org One such alternative is potassium hexacyanoferrate(II) (K4[Fe(CN)6]), which is less toxic and has been successfully employed in palladium-catalyzed cyanations. organic-chemistry.orgscispace.com Another approach involves the use of formamide (B127407) and cyanuric chloride as a "CN" source in a palladium-catalyzed reaction. chemistryviews.org

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of cyanation reactions. numberanalytics.com Factors such as the choice of catalyst, ligand, solvent, base, and temperature all play a significant role. For example, in nickel-catalyzed cyanations of aryl chlorides, the addition of 4-(dimethylamino)pyridine (DMAP) was found to be critical for achieving high yields under mild conditions. organic-chemistry.org The use of microwave irradiation has also been shown to significantly shorten reaction times in palladium-catalyzed cyanations. scispace.com

Transition Metal-Catalyzed Cyanation (e.g., Nickel, Palladium)

Precursor-Based Synthetic Routes (e.g., from 4-(bromomethyl)benzonitrile)

An alternative strategy for synthesizing this compound involves starting with a precursor that already contains the benzonitrile moiety, such as 4-(bromomethyl)benzonitrile. This approach focuses on the modification of the benzylic position. The synthesis of this compound can be achieved through a nucleophilic substitution reaction where the bromine atom in 4-(bromomethyl)benzonitrile is displaced by a methoxide (B1231860) source. This reaction is typically carried out in the presence of a base.

Introduction and Modification of the Methoxymethyl Moiety

The methoxymethyl group can be introduced onto the aromatic system either before or after the formation of the nitrile group.

Etherification Reactions on Aromatic Systems

The Williamson ether synthesis is a classic and versatile method for forming ethers, including aryl ethers. jk-sci.combyjus.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. masterorganicchemistry.com In the context of synthesizing precursors for this compound, a hydroxymethyl-substituted benzonitrile could be reacted with a methylating agent in the presence of a base to form the desired methoxymethyl ether. The choice of base is important, with strong bases like sodium hydride often used for dialkyl ether synthesis and milder bases like potassium carbonate for aryl ethers. jk-sci.com The reaction is typically carried out in a polar aprotic solvent. jk-sci.com

| Reagent Type | Examples | Role in Reaction | References |

|---|---|---|---|

| Alcohol/Phenol | 4-(Hydroxymethyl)benzonitrile (B1214540) | Provides the alkoxide nucleophile after deprotonation. | jk-sci.combyjus.com |

| Base | NaH, K₂CO₃, NaOH | Deprotonates the alcohol to form the more nucleophilic alkoxide. | jk-sci.com |

| Alkylating Agent | Methyl iodide, Dimethyl sulfate | Provides the electrophilic carbon for the alkoxide to attack. | masterorganicchemistry.com |

| Solvent | DMF, DMSO | Polar aprotic solvents facilitate the SN2 reaction. | jk-sci.com |

Derivatization from Hydroxymethyl Precursors

A primary and straightforward method for the synthesis of this compound involves the derivatization of a hydroxymethyl precursor, namely 4-(hydroxymethyl)benzonitrile. This transformation is typically achieved through an etherification reaction.

The Williamson ether synthesis is a classic and widely used method for this purpose. wvu.edutransformationtutoring.commasterorganicchemistry.com In this reaction, the hydroxyl group of 4-(hydroxymethyl)benzonitrile is first deprotonated by a strong base, such as sodium hydride, to form a more nucleophilic alkoxide ion. youtube.com This alkoxide then undergoes a nucleophilic substitution reaction (SN2) with a methyl halide, such as methyl iodide or methyl bromide, to yield the desired this compound. masterorganicchemistry.com The choice of a primary halide is crucial to ensure the SN2 pathway is favored over potential elimination reactions. transformationtutoring.commasterorganicchemistry.com

Another approach involves the use of chloromethyl methyl ether, which can react with the alcohol under basic conditions, often with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), to form the methoxymethyl ether. google.com

The precursor, 4-(hydroxymethyl)benzonitrile, can be synthesized through various methods, including the reduction of 4-cyanobenzaldehyde (B52832) or via a hydrosilylation reaction in the presence of an iron complex catalyst. google.comchemicalbook.com

Advanced and Mechanistically Driven Synthetic Approaches

Photoinduced Electron Transfer (PET) Initiated Reactions

Photoinduced electron transfer (PET) represents a powerful strategy in modern organic synthesis, enabling reactions under mild conditions. In the context of benzonitrile synthesis, PET can be utilized to generate reactive intermediates that lead to the desired products. For instance, PET is a key step in photoredox catalysis. chinesechemsoc.org

In one approach, a photocatalyst, upon excitation by visible light, can facilitate the cyanation of aryl halides. chinesechemsoc.org The excited photocatalyst can engage in a single-electron transfer with a nickel(0) catalyst and an aryl halide, ultimately leading to the formation of an aryl-nickel(II) intermediate. This intermediate can then react with a cyanide source to afford the aryl nitrile. chinesechemsoc.org This dual photoredox-nickel catalysis allows for the cyanation of aryl and alkenyl halides at room temperature, avoiding harsh reagents. chinesechemsoc.org

PET processes are also fundamental in the study of donor-acceptor systems where benzonitrile can act as a solvent or a component of the molecular structure. rsc.orgrsc.orgacs.orgresearchgate.net For example, in a dyad consisting of a perylenediimide (PDI) donor linked to a C59N acceptor, photoexcitation of the PDI moiety in benzonitrile leads to an efficient intramolecular PET, generating a charge-separated state. rsc.org

Nucleophilic Aromatic Substitution (SₙAr) Strategies

Nucleophilic aromatic substitution (SₙAr) is a key method for introducing a cyano group onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. nih.govnih.gov The reaction involves the attack of a nucleophile on the aromatic ring, followed by the departure of a leaving group. mdpi.com

In the synthesis of benzonitrile derivatives, a common SₙAr approach is the reaction of a polyfluoroarene with a nucleophile in the presence of a mild base. mdpi.com For example, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine (B1677639) in the presence of potassium phosphate (B84403) yields the corresponding substituted benzonitrile. mdpi.com The high electronegativity of the fluorine atoms makes the aromatic ring susceptible to nucleophilic attack. mdpi.com

Continuous flow chemistry has been shown to be an effective technique for performing stepwise SₙAr reactions on difluoro-benzenes, allowing for the selective mono-amination to produce aminobenzonitrile derivatives in high yield and with short reaction times. nih.gov The mechanism of SₙAr reactions is often debated, with the generally accepted pathway proceeding through a stepwise addition-elimination via a Meisenheimer complex intermediate. rsc.org

A recently developed method, cation radical-accelerated nucleophilic aromatic substitution (CRA-SₙAr), allows for the cyanation of alkoxy arenes using a highly oxidizing acridinium (B8443388) photoredox catalyst and acetone (B3395972) cyanohydrin as a cyanide source. nsf.gov This method is selective for carbon-oxygen bond functionalization. nsf.gov

Organometallic Coupling Reactions for Benzonitrile Synthesis

Organometallic coupling reactions are among the most versatile and powerful tools for the synthesis of aryl nitriles. openstax.org These reactions typically involve a transition metal catalyst, most commonly palladium or nickel, to facilitate the formation of a carbon-carbon or carbon-heteroatom bond. rsc.orgdntb.gov.ua

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an aryl halide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. openstax.org This method is widely used for the synthesis of biaryl compounds, which can be precursors to or include the benzonitrile moiety. openstax.orgrsc.org

Palladium-catalyzed cyanation of aryl halides and triflates is a direct and efficient method for introducing the nitrile group. nih.govorganic-chemistry.org Various palladium catalysts and ligands have been developed to improve the efficiency and functional group tolerance of this reaction. organic-chemistry.org Non-toxic cyanide sources like potassium hexacyanoferrate(II) are often used to make the process more environmentally benign. nih.govorganic-chemistry.org Nickel-catalyzed reductive cyanation of aryl halides has also been developed as a cost-effective alternative to palladium-based systems. rsc.orgmdpi.com

The Rosenmund-von Braun reaction, a classical method, utilizes copper(I) cyanide to convert aryl halides to aryl nitriles, though it often requires high temperatures. organic-chemistry.org Modern variations of this reaction use catalytic amounts of copper(I) iodide with an alkali metal cyanide, allowing for milder reaction conditions. organic-chemistry.org

Base-Mediated Functionalization of Benzyl (B1604629) Systems (e.g., Lithiation)

Base-mediated functionalization of benzylic systems provides a powerful route for the synthesis and modification of benzonitrile derivatives. The methylene (B1212753) group of benzyl cyanides is acidic and can be deprotonated by a strong base to form a stabilized carbanion. smolecule.com

Lithiation, using bases such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), generates a lithiated phenylacetonitrile (B145931) species. thegoodscentscompany.com This nucleophilic intermediate can then react with various electrophiles, allowing for the introduction of different functional groups at the benzylic position. thegoodscentscompany.comhmdb.ca For example, alkylation of the lithiated species with an alkyl halide leads to the formation of α-alkylated arylacetonitriles. thegoodscentscompany.com

Potassium tert-butoxide (KOtBu) is another effective base for promoting reactions at the benzylic position. researchgate.net It can be used to mediate the coupling of benzylic chlorides and alcohols to form stilbenes, with the elimination of cyanide being a key step. researchgate.net More recently, base-mediated C-H functionalization of toluene (B28343) derivatives has been explored for cross-dehydrogenative coupling reactions. rsc.org

The choice of base can influence the nature of the anionic species formed, leading to either monoanions or dianions of phenylacetonitrile, which in turn affects their reactivity. thegoodscentscompany.com

Modern Synthetic Techniques and Catalytic Enantioselective Approaches

Modern synthetic chemistry continues to evolve, with a focus on developing more efficient, selective, and sustainable methods. In the realm of benzonitrile synthesis and the preparation of related structures, several modern techniques are noteworthy.

Catalytic enantioselective approaches are particularly important for the synthesis of chiral molecules. While this compound itself is achiral, the synthesis of chiral "cognate structures" often relies on these advanced methods. For example, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed for the synthesis of chiral α-arylnitriles.

The use of flow chemistry, as mentioned in the context of SₙAr reactions, allows for precise control over reaction parameters, leading to improved yields and selectivities. nih.gov Microwave-assisted synthesis is another technique that can accelerate reactions and improve yields, as demonstrated in the nucleophilic fluorination of aromatic rings. nih.gov

The development of novel catalysts and reagents is also a key aspect of modern synthesis. For instance, the use of isonitriles as a safer cyanide source in the B(C6F5)3-catalyzed direct cyanation of alcohols represents a significant advancement. mdpi.com Furthermore, metal-free synthesis methods are gaining prominence as a greener alternative to traditional transition-metal-catalyzed reactions. mdpi.com

Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technique in green chemistry, providing an energy-efficient and rapid alternative to conventional heating methods. ijrpas.com The fundamental principle of microwave heating involves the direct interaction of microwave radiation with polar molecules in the reaction mixture. ijrpas.comijacskros.com This interaction, primarily through dipolar polarization and ionic conduction mechanisms, leads to efficient, uniform, and rapid heating, which can dramatically enhance reaction rates, improve product yields, and often reduce the formation of byproducts. ijrpas.comat.ua

The application of MAOS has proven highly effective in the synthesis of various benzonitrile derivatives. For instance, the synthesis of 2-(difluoromethoxy)benzonitrile (B1304700) derivatives from salicylaldehydeoximes was successfully achieved with moderate yields under microwave irradiation at 300 W and 85 °C, with a brief reaction time of only 20 minutes. jlu.edu.cn Similarly, a highly efficient and novel synthesis of 1H-benzo[d]imidazole derivatives was developed using various nitriles, including benzonitrile, and o-phenylenediamines. clockss.org This method, conducted under microwave irradiation at 275 W for 15 minutes, resulted in high yields, showcasing a significant improvement over traditional thermal methods that require temperatures of 250-300 °C. clockss.org

Further research demonstrates the versatility of MAOS in synthesizing complex heterocyclic structures from benzonitrile precursors. The rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles was accomplished by microwave irradiation at 130 °C, yielding products in a range of 58–96%. rsc.org Another example is the synthesis of novel thioether derivatives incorporating a 1,2,4-triazole (B32235) moiety, where microwave heating at 90 °C for 15 minutes provided higher yields in a shorter time compared to conventional methods. mdpi.com These examples underscore the broad utility of microwave-assisted synthesis in creating a diverse array of benzonitrile-containing compounds with significant gains in efficiency and reaction speed. acs.org

Table 1: Microwave-Assisted Synthesis of Benzonitrile Derivatives

| Product Class | Starting Materials | Reaction Conditions | Yield | Reference |

| 2-(Difluoromethoxy)benzonitriles | Salicylaldehydeoximes, SCDA, K₂CO₃ | 300 W, 85 °C, 20 min | Moderate | jlu.edu.cn |

| 2-Phenyl-1H-benzo[d]imidazole | o-Phenyldiamine, Benzonitrile | 275 W, 15 min | 92% | clockss.org |

| 3-Aminobenzo[b]thiophenes | 2-Halobenzonitriles, Methyl thioglycolate | 130 °C, specified time | 58-96% | rsc.org |

| Thioether-linked 1,2,4-triazoles | Substituted benzonitrile derivative | 90 °C, 15 min | Higher than conventional | mdpi.com |

| Benzodioxinoquinoxaline Derivatives | Functionalized Quinoxaline, Phenoxazine | 100 °C, 30 min | 73% | acs.org |

Metal-Catalyzed Hydrocyanation of Alkynes

Metal-catalyzed hydrocyanation, the addition of hydrogen and a cyanide group across an unsaturated carbon-carbon bond, is a potent method for preparing nitriles, which are valuable intermediates in organic synthesis. rsc.orguni-koeln.de The hydrocyanation of alkynes, in particular, provides direct access to α,β-unsaturated nitriles (alkenyl nitriles), which are versatile building blocks. nih.gov This transformation is typically catalyzed by transition metal complexes, with nickel-based systems being prominently featured in recent research. nih.govscholaris.ca

The development of transfer hydrocyanation represents a significant advancement, avoiding the direct use of highly toxic hydrogen cyanide (HCN). nih.gov In these reactions, an HCN donor reagent, such as a malononitrile (B47326) derivative, is used. nih.gov Mechanistic studies on the nickel-catalyzed transfer hydrocyanation of alkynes have revealed key steps in the catalytic cycle. nih.gov A common catalytic system involves a Ni(0) source, like Ni(cod)₂, combined with a bisphosphine ligand. nih.gov The proposed cycle involves the activation of the C-CN bond in the donor reagent, oxidative addition, migratory insertion of the alkyne, and reductive elimination to release the alkenyl nitrile product. nih.gov

Research has focused on controlling the selectivity of the hydrocyanation reaction. For instance, altering the phosphine (B1218219) ligand in nickel-catalyzed systems can influence the stereoselectivity of the addition. scholaris.ca Furthermore, nickel catalysis has been successfully applied to the hydrocyanation of various alkynes, yielding the corresponding alkenyl nitriles in good yields. nih.gov These methods highlight the power of transition metal catalysis to forge new carbon-carbon bonds and construct functionalized molecules like benzonitrile derivatives from simple alkyne precursors. snnu.edu.cn

Table 2: Metal-Catalyzed Hydrocyanation of Alkynes

| Catalyst System | Substrate Type | Product Type | Key Features | Reference |

| Ni(cod)₂ / Bisphosphine ligand | Alkynes | Alkenyl nitriles | Transfer hydrocyanation using malononitrile-based HCN donor. | nih.gov |

| Nickel / Altered phosphine ligand | Alkynes | Alkenyl nitriles | Potential for stereoselective transformation. | scholaris.ca |

| Nickel / TADDOL-derived ligands | 1,3-Diarylpropenes | Chiral nitriles | Enantioselective hydrocyanation with high regio-retention. | uni-koeln.de |

| Palladium / Lewis acid | Aliphatic & Aromatic Alkenes | Linear nitriles | Transfer hydrocyanation via a migratory mechanism. | uni-koeln.de |

Elucidation of Reaction Mechanisms and Kinetics in 4 Methoxymethyl Benzonitrile Chemistry

Mechanistic Pathways of Benzonitrile (B105546) Functionalization

The functionalization of the benzonitrile core can be achieved through various means, with photochemical methods offering unique pathways not accessible through traditional thermal chemistry. These reactions are initiated by the absorption of light, leading to the formation of highly reactive excited states.

Photochemical reactions involving benzonitrile derivatives are characterized by the formation of transient species such as excited states, radical ions, and neutral radicals. nih.gov The specific pathways and product distributions are highly dependent on the reaction conditions, including the choice of solvent, the presence of nucleophiles, and the structure of the reactants. cdnsciencepub.com

The Photo-NOCAS reaction proceeds through several critical radical intermediates. cdnsciencepub.com The initial step is the formation of the olefin radical cation via single electron transfer (SET) to the excited aromatic nitrile. cdnsciencepub.com In the presence of a nucleophile like methanol (B129727), the olefin radical cation is attacked to form a new carbon-oxygen bond. This step typically follows anti-Markovnikov regioselectivity, where the nucleophile adds to the less substituted carbon of the original double bond, yielding a β-alkoxy radical. cdnsciencepub.com

The fate of this β-alkoxy radical is central to the formation of the final product. It couples with the aromatic nitrile radical anion, typically at the ipso-position (the carbon bearing the cyano group). cdnsciencepub.com This is followed by the elimination of the cyanide anion (CN⁻) to restore aromaticity, yielding the final substituted benzonitrile product. cdnsciencepub.com These mechanistic steps have been established through systematic studies varying reaction conditions and substrates. nih.govcdnsciencepub.com

When non-conjugated dienes are used as the olefin substrate in the Photo-NOCAS reaction, intramolecular cyclization can compete with the standard pathway. cdnsciencepub.comgrafiati.com These cyclization events can occur at either the radical cation stage or the β-alkoxy radical stage, leading to complex polycyclic products. cdnsciencepub.com

For instance, the reaction of 1,4-dicyanobenzene with 2,6-dimethyl-1,6-heptadiene (B13762920) and methanol yields not only the expected acyclic adduct but also cyclic products. cdnsciencepub.comgrafiati.com These cyclic structures arise from two distinct cyclization mechanisms:

1,7-endo,endo Cyclization : The initially formed diene radical cation can undergo intramolecular cyclization before being trapped by the nucleophile. This process can form a cycloheptane (B1346806) ring system. cdnsciencepub.comgrafiati.com

1,6-endo Cyclization : After the radical cation is attacked by methanol to form the β-alkoxy radical, this intermediate can then cyclize. This pathway leads to the formation of cyclohexane (B81311) derivatives. cdnsciencepub.comgrafiati.com

The competition between these pathways is influenced by factors such as the concentration of the nucleophile. cdnsciencepub.com These radical cyclizations must be rapid enough to compete with other processes like nucleophilic attack or intermolecular coupling. grafiati.com

| Reactants | Product Type | Product Name | Yield (%) | Mechanism Detail |

|---|---|---|---|---|

| 1,4-Dicyanobenzene + 2,6-Dimethyl-1,6-heptadiene + Methanol | Acyclic | 4-(1-Methoxymethyl-1,5-dimethyl-5-hexenyl)benzonitrile | 5% | Standard Photo-NOCAS pathway cdnsciencepub.comgrafiati.com |

| Cyclohexane | cis-4-(3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 12% | 1,6-endo cyclization of the intermediate β-alkoxy radical cdnsciencepub.comgrafiati.com | |

| trans-4-(3-Methoxymethyl-1,3-dimethylcyclohexyl)benzonitrile | 11% | |||

| Cycloheptane | cis- and trans-4-(4-Methoxy-1,4-dimethylcycloheptyl)benzonitrile | 22% (total) | 1,7-endo,endo cyclization of the diene radical cation cdnsciencepub.comgrafiati.com |

The photochemistry of benzonitrile derivatives is governed by the complex dynamics occurring on the excited-state potential energy surfaces. nih.gov Upon absorption of a photon, the molecule is promoted to an electronically excited state. The subsequent relaxation back to the ground state is often incredibly fast, occurring on a picosecond or even femtosecond timescale. rsc.org

This rapid, non-radiative deactivation is facilitated by conical intersections (CIs) . nanoge.orgworldscientific.com CIs are points or seams of degeneracy between two electronic potential energy surfaces (e.g., between the first excited state, S₁, and the ground state, S₀, or between two excited states, S₂ and S₁). nih.govnanoge.org They act as photochemical funnels, allowing for highly efficient population transfer between states. nanoge.org For molecules like 4-(dimethylamino)benzonitrile (B74231) (DMABN), a well-studied model for benzonitrile photochemistry, theoretical calculations show that after initial excitation, the molecule's geometry distorts, leading it towards a conical intersection. nih.gov This passage through a CI is a key step in the relaxation dynamics and competes with fluorescence and other photochemical processes. nih.govrsc.org

For many substituted benzonitriles, the lowest-lying excited singlet states have distinct electronic characters. The two primary states involved are the Locally Excited (LE) state and the Intramolecular Charge Transfer (CT) state. ias.ac.inacs.org

Locally Excited (LE) State : In the LE state, the electronic excitation is largely confined to the benzonitrile moiety. This state has a charge distribution and dipole moment similar to the electronic ground state. ias.ac.in It is often characterized as a ¹Lₑ state. nih.gov

Charge Transfer (CT) State : The CT state is characterized by a significant transfer of electron density from a donor part of the molecule to the acceptor part (the benzonitrile group). ias.ac.in This results in a large dipole moment. The formation of the CT state is often accompanied by a significant geometrical change, such as the twisting of the donor group relative to the phenyl ring, as described by the Twisted Intramolecular Charge Transfer (TICT) model. ias.ac.inaip.org

Excited State Dynamics and Conical Intersections

Nucleophilic Attack and Substitution Reaction Mechanisms

Nucleophilic attack on 4-(methoxymethyl)benzonitrile can target either the benzylic carbon of the methoxymethyl group or the carbon atom of the nitrile group. Nucleophilic aromatic substitution on the benzene (B151609) ring is generally disfavored unless activated by strong electron-withdrawing groups, which is not the case for the methoxymethyl substituent.

The methoxymethyl group, -CH₂OCH₃, can undergo nucleophilic substitution (Sₙ2) reactions where a nucleophile displaces the methoxy (B1213986) group. However, such reactions are not common. The primary site for nucleophilic attack is the electrophilic carbon of the nitrile group.

The benzene ring in this compound is electron-rich due to the methoxymethyl group, which can donate electron density through resonance and induction. This generally deactivates the ring towards nucleophilic aromatic substitution (SₙAr). For SₙAr to occur, the ring typically needs to be substituted with potent electron-withdrawing groups, such as nitro groups, which are absent in this molecule. nii.ac.jp

While direct nucleophilic substitution on the aromatic ring of this compound is not a primary reaction pathway, the nitrile group itself is susceptible to nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electrophilic carbon of the C≡N triple bond. This forms a transient anionic intermediate which can then be protonated or undergo further reactions.

It is important to note that the methoxymethyl group can be susceptible to substitution by strong nucleophiles under specific conditions. evitachem.com

Hydration and Other Addition Reactions to the Nitrile Group

The nitrile group of this compound can undergo hydration to form the corresponding amide, 4-(methoxymethyl)benzamide. This transformation can be catalyzed by acids or bases, or mediated by transition metals. oatext.comresearchgate.netniscpr.res.in The reaction proceeds via nucleophilic attack of water on the nitrile carbon, followed by tautomerization of the resulting imidic acid intermediate.

Transition metal-free hydration using sodium hydroxide (B78521) in isopropanol (B130326) has been shown to be an effective method for converting various benzonitriles to their corresponding benzamides. oatext.com While specific data for this compound is not provided in the study, benzonitriles with electron-donating groups at the para position are reported to give excellent yields of the corresponding amides. oatext.com This suggests that this compound would also be a suitable substrate for this reaction.

A proposed mechanism for the base-catalyzed hydration involves the activation of the nitrile group by the hydroxide ion, followed by the addition of water.

Table 1: Illustrative Examples of Base-Mediated Hydration of Substituted Benzonitriles This table illustrates the general applicability of the NaOH-mediated hydration to various benzonitriles. Specific data for this compound was not found in the cited literature, but similar reactivity is expected.

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | 4-Methylbenzonitrile | 4-Methylbenzamide | 95 | oatext.com |

| 2 | 4-Methoxybenzonitrile | 4-Methoxybenzamide | 96 | oatext.com |

| 3 | 4-Chlorobenzonitrile | 4-Chlorobenzamide | 94 | oatext.com |

Other addition reactions to the nitrile group of this compound are also possible. For instance, organometallic reagents like Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Catalytic Reaction Mechanisms

Catalytic transformations offer powerful tools for the functionalization of this compound, enabling C-C and C-heteroatom bond formation. Nickel and palladium catalysts are particularly prominent in this regard.

Nickel-Catalyzed Transformations and C-CN Bond Activation

Nickel catalysts are known to activate the strong C-CN bond in benzonitriles, enabling a variety of cross-coupling reactions. scholaris.carsc.orgnih.gov This activation typically proceeds through an oxidative addition of the C-CN bond to a low-valent nickel center.

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle for nickel-catalyzed transformations involving C-CN bond activation generally begins with the oxidative addition of the benzonitrile to a Ni(0) complex. rsc.orgosti.govresearchgate.net This step involves the cleavage of the C(aryl)-CN bond and the formation of a Ni(II) intermediate of the type [LₙNi(Ar)(CN)]. nih.gov

This oxidative addition is a key step and its thermodynamics and kinetics are influenced by the electronic properties of the benzonitrile and the ligands on the nickel center. osti.gov Following oxidative addition, the arylnickel(II) cyanide intermediate can undergo various transformations, such as reaction with another substrate. The catalytic cycle is typically closed by a reductive elimination step, which forms the final product and regenerates the active Ni(0) catalyst. scholaris.ca

Detailed mechanistic studies on benzonitrile itself have shown that the oxidative addition is often reversible. nih.gov The position of the equilibrium is influenced by factors such as the solvent and the substituents on the aromatic ring. nih.gov For this compound, the electron-donating nature of the methoxymethyl group would be expected to influence the rate and equilibrium of the oxidative addition step.

Ligand Effects on Catalytic Cycles

The choice of ligand in nickel-catalyzed reactions is crucial as it influences the stability, reactivity, and selectivity of the catalyst. chemrxiv.orgnih.gov Ligands can affect the electronic and steric properties of the nickel center, thereby modulating the rates of oxidative addition and reductive elimination.

For instance, electron-donating ligands can increase the electron density on the nickel center, which can facilitate oxidative addition. Conversely, electron-withdrawing ligands can promote reductive elimination. nih.gov In the context of C-CN bond activation, the coordination of the nitrile group to the nickel center is also a critical step that is influenced by the ligand environment. Bidentate ligands, such as those containing both a phosphine (B1218219) and a nitrile moiety, have been designed to promote Ni-catalyzed C(sp²)-C(sp³) bond formation by favoring reductive elimination over competing pathways like β-hydride elimination. chemrxiv.orgnih.gov

Table 2: Examples of Ligand Effects in Nickel-Catalyzed Cross-Coupling Reactions This table illustrates the impact of different ligands on the outcome of a Ni-catalyzed α-arylation reaction. While this compound was not the specific substrate, these examples demonstrate the principle of ligand influence on catalytic cycles.

| Entry | Ligand | Product Yield (%) | Byproduct Yield (%) | Reference |

| 1 | None | 38 | 25 | chemrxiv.org |

| 2 | 4-Trifluoromethylstyrene | 45 | 18 | chemrxiv.org |

| 3 | Dimethyl fumarate | 42 | 21 | chemrxiv.org |

| 4 | Benzonitrile (additive) | 49 | 15 | chemrxiv.org |

Palladium-Catalyzed Processes (e.g., Cyanation, Coupling)

Palladium catalysts are widely used for the synthesis of benzonitriles via the cyanation of aryl halides. scispace.comorganic-chemistry.orgorganic-chemistry.org They are also employed in various cross-coupling reactions where a cyano-substituted arene can be a coupling partner.

Palladium-catalyzed cyanation is a powerful method for introducing a nitrile group onto an aromatic ring. scispace.com The reaction typically involves an aryl halide or triflate, a cyanide source (such as K₄[Fe(CN)₆] or Zn(CN)₂), and a palladium catalyst with a suitable ligand. scispace.comorganic-chemistry.org The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the cyanide source, and subsequent reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.

While this compound would be the product in such a reaction starting from a corresponding 4-(methoxymethyl)aryl halide, it can also potentially act as a substrate in other palladium-catalyzed cross-coupling reactions, although this is less common than reactions involving C-CN bond activation by nickel. The Suzuki-Miyaura coupling, for instance, typically involves the reaction of an organoboron compound with an aryl halide. beilstein-journals.orgwikipedia.orgorganic-chemistry.org The direct use of an aryl nitrile as a coupling partner in a Suzuki reaction is not standard but can be achieved under specific conditions, often involving C-CN bond activation.

Table 3: Illustrative Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides This table provides examples of palladium-catalyzed cyanation reactions to form various benzonitriles. These general conditions would be applicable for the synthesis of this compound from a suitable precursor.

| Entry | Aryl Bromide | Cyanide Source | Catalyst System | Yield (%) | Reference |

| 1 | 4-Bromoanisole | K₄[Fe(CN)₆] | [Pd{C₆H₂(CH₂CH₂NH₂)-(OMe)₂,₃,₄}(µ-Br)]₂ | 95 | scispace.com |

| 2 | 4-Bromotoluene | K₄[Fe(CN)₆] | Pd(OAc)₂ | 96 | organic-chemistry.org |

| 3 | 1-Bromonaphthalene | Zn(CN)₂ | Pd/C, dppf | 98 | organic-chemistry.org |

Mechanistic Insights into Other Transition Metal Catalysis (e.g., Copper)

Copper catalysis offers a cost-effective and versatile platform for a wide array of organic transformations. numberanalytics.com While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the literature, valuable insights can be drawn from studies on benzonitrile and its derivatives, which are expected to follow analogous reaction pathways. Copper's ability to cycle between different oxidation states, primarily Cu(I), Cu(II), and sometimes Cu(III), is central to its catalytic activity. numberanalytics.comnih.gov

One prominent area of copper-catalyzed reactions involving nitriles is C-H functionalization. For instance, in the copper-catalyzed amidation of aromatic C-H bonds, nitriles like benzonitrile can serve as the nitrogen source. A plausible mechanism for such a reaction, based on electrochemical studies, involves the initial oxidation of the arene substrate at the anode, facilitated by a copper(II) acetate (B1210297) catalyst. nih.gov This process generates a radical cation intermediate. The nitrile, in this case, this compound, then acts as a nucleophile, attacking the radical cation. Subsequent deprotonation and oxidation steps lead to the formation of the N-arylated amide product. The copper catalyst is crucial for this transformation, as its absence results in no product formation. nih.gov

Ligands play a critical role in modulating the reactivity and selectivity of the copper catalyst. numberanalytics.com They can alter the steric and electronic environment of the copper center, thereby influencing the catalyst's stability and its interaction with the substrate. The choice of solvent and other reaction conditions also significantly impacts the reaction mechanism and outcome. numberanalytics.com

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism, providing quantitative data on reaction rates and the factors that influence them.

Determination of Rate Laws and Reaction Order

The rate law for a chemical reaction is an equation that links the reaction rate with the concentrations of reactants and a proportionality constant known as the rate constant (k). photophysics.com The general form of a rate law is expressed as:

rate = k[A]^m[B]^n

rate = k[4-(CH₃OCH₂)C₆H₄CN][Nu⁻]

Conversely, if the reaction proceeds through a unimolecular (Sₙ1) mechanism involving the formation of a carbocation intermediate, the rate would be dependent only on the concentration of the substrate, resulting in a first-order rate law. libretexts.org

Experimental determination of these rate laws typically involves measuring the reaction rate while systematically varying the initial concentration of each reactant.

Investigation of Activation Energies and Transition State Structures

The rate of a chemical reaction is determined by the activation energy (ΔG‡ or Eₐ), which is the energy barrier that must be overcome for reactants to transform into products. unizin.org This energy difference between the reactants and the highest-energy point on the reaction coordinate, the transition state, dictates the reaction's speed. wikipedia.org A higher activation energy corresponds to a slower reaction, as fewer molecules will possess sufficient energy to reach the transition state at a given temperature. unizin.org

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating transition state structures and calculating activation energies. researchgate.netchemrxiv.org For instance, studies on the C-CN bond activation of benzonitrile by a nickel(0) complex have used DFT to map the potential energy surface. researchgate.net These calculations revealed multiple stable intermediates and transition states, identifying the rate-limiting step of the reaction. The transition state is an unstable, fleeting arrangement of atoms that cannot be isolated but represents the peak of the energy profile. unizin.org

For a reaction involving this compound, the transition state structure would depend on the specific mechanism. In a copper-catalyzed oxidation, the transition state might involve the coordination of the substrate to the copper center and the partial breaking of a C-H bond. The methoxymethyl substituent would be part of this structure and could influence its stability through steric and electronic effects.

Interactive Data Table 2: Typical Activation Energy Ranges for Organic Reactions

| Activation Energy (kJ/mol) | Activation Energy (kcal/mol) | Typical Reaction Rate at Room Temperature |

|---|---|---|

| < 80 | < 20 | Fast |

| 80 - 150 | 20 - 35 | Moderate to Slow |

| > 150 | > 35 | Very Slow |

Source: Generalization based on data from organic chemistry principles. unizin.org

Solvent Effects on Reaction Rates

The choice of solvent can profoundly influence reaction rates, sometimes by several orders of magnitude. researchgate.net Solvents can affect reactivity by stabilizing or destabilizing reactants, products, and, most importantly, the transition state relative to the ground state. numberanalytics.comrsc.org

The effects are particularly pronounced in reactions involving charged or polar species. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through ionic mechanisms (e.g., Sₙ1). libretexts.org For example, polar protic solvents, capable of hydrogen bonding, are effective at solvating both cations and anions, stabilizing the separated charges in the transition state of an Sₙ1 reaction. libretexts.org Conversely, for bimolecular reactions like the Sₙ2 mechanism, a polar aprotic solvent (e.g., DMF, DMSO) is often preferred as it solvates the cation but leaves the anion (nucleophile) relatively free and more reactive.

In the context of transition metal catalysis, the solvent can also participate directly in the catalytic cycle by coordinating to the metal center, thereby influencing its catalytic activity. rsc.org In a study on the nickel-catalyzed reaction of benzonitrile, thermodynamic parameters were determined in both a polar solvent (THF) and a nonpolar solvent (toluene), demonstrating the significant impact of the solvent environment on the energetics of the reaction. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects and gain a more accurate understanding of the reaction in solution. researchgate.net

Thermodynamic Considerations of Chemical Transformations

Calculation of Reaction Enthalpies, Entropies, and Gibbs Free Energies

The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG), which incorporates changes in both enthalpy (ΔH) and entropy (ΔS) according to the equation: ΔG = ΔH - TΔS.

Enthalpy (ΔH) : Represents the change in heat content of the system. An exothermic reaction (negative ΔH) releases heat, while an endothermic reaction (positive ΔH) absorbs heat. nist.gov

Entropy (ΔS) : Represents the change in the degree of disorder or randomness of the system. Reactions that increase the number of molecules or lead to more conformational freedom typically have a positive ΔS. nist.gov

Gibbs Free Energy (ΔG) : Represents the maximum amount of non-expansion work that can be extracted from a closed system. A negative ΔG indicates a spontaneous (exergonic) reaction that favors product formation at equilibrium, while a positive ΔG indicates a non-spontaneous (endergonic) reaction. wikipedia.org

These thermodynamic quantities can be determined experimentally through calorimetry or by measuring the equilibrium constant of a reaction. They can also be calculated using computational methods. For example, DFT calculations have been used to determine the thermodynamic parameters for the equilibrium between a nickel-benzonitrile complex and its oxidative addition product. researchgate.net The study found that the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of the equilibrium were significantly influenced by the solvent. researchgate.net While specific data for this compound is limited, the values for benzonitrile provide a useful benchmark.

Interactive Data Table 3: Thermodynamic Data for a Benzonitrile Reaction

| Reaction | Solvent | ΔG° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) |

|---|---|---|---|---|

| [Ni(dippe)(η²-PhCN)] ⇌ [(dippe)Ni(Ph)(CN)] | Toluene (B28343) | +2.7 | +1.4 | -4.4 |

| [Ni(dippe)(η²-PhCN)] ⇌ [(dippe)Ni(Ph)(CN)] | THF | +0.6 | -2.1 | -9.0 |

Source: Experimental and computational data for the oxidative addition of benzonitrile to a nickel(0) complex. researchgate.net

Advanced Spectroscopic Characterization of 4 Methoxymethyl Benzonitrile and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the energy required to excite these vibrations, which are characteristic of the bonds and functional groups within the molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. The vibrational spectrum of a molecule is a unique physical property and serves as a molecular "fingerprint". wiley.com

The key functional groups within 4-(Methoxymethyl)benzonitrile give rise to characteristic absorption bands in the infrared spectrum. The nitrile group (C≡N) stretching vibration is particularly notable, appearing as a sharp and intense peak. researchgate.net The aromatic ring and the methoxymethyl group also produce a series of distinct absorptions. The expected FTIR absorption bands for this compound are detailed in the table below, based on established group frequencies for its constituent parts. wiley.comlibretexts.org

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| ~2950-2850 | C-H Stretch | -CH₂- and -CH₃ | Medium |

| ~2230-2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| ~1610-1580 | C=C Stretch | Aromatic Ring | Medium |

| ~1510-1480 | C=C Stretch | Aromatic Ring | Medium |

| ~1470-1440 | C-H Bend | -CH₂- (Scissoring) | Medium |

| ~1150-1085 | C-O-C Stretch | Ether | Strong |

| ~850-810 | C-H Out-of-Plane Bend | 1,4-disubstituted ring | Strong |

This table presents expected frequency ranges based on the analysis of individual functional groups.

The para-substitution pattern of the benzene (B151609) ring typically results in a strong absorption band in the 850-810 cm⁻¹ region due to the out-of-plane C-H bending vibrations of the adjacent hydrogens on the ring. orientjchem.org

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The technique involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. anton-paar.com

In this compound, the nitrile (C≡N) stretch is expected to produce a strong and easily identifiable Raman signal. anton-paar.commetrohm.com The symmetric "breathing" mode of the benzene ring, where the ring expands and contracts symmetrically, is also a characteristic Raman band that is often weak or absent in the IR spectrum. orientjchem.org Analysis of the Raman spectra of related compounds, such as methoxybenzonitriles, indicates that the molecule likely adsorbs onto surfaces via the nitrogen lone pair electrons, with the orientation of the benzene ring being influenced by the substituent position. koreascience.kr

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Relative Intensity |

| ~3080-3050 | C-H Stretch | Aromatic Ring | Strong |

| ~2950-2850 | C-H Stretch | -CH₂- and -CH₃ | Medium |

| ~2230-2220 | C≡N Stretch | Nitrile | Very Strong |

| ~1610 | Ring Stretch | Aromatic Ring | Strong |

| ~1200 | Ring Stretch/Deformation | Aromatic Ring | Medium |

| ~1170 | C-O Stretch | Ether Linkage | Medium |

| ~830 | Ring Breathing | 1,4-disubstituted ring | Strong |

This table presents expected Raman shifts based on data from benzonitrile (B105546) and its derivatives. orientjchem.organton-paar.comedinst.com

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of peaks arising from skeletal vibrations of the entire molecule, which are unique to the compound's specific structure. anton-paar.com

Anharmonic Simulations of Vibrational Spectra for Deeper Interpretation

While the harmonic approximation provides a basic understanding of vibrational spectra, real molecular vibrations are anharmonic. This anharmonicity leads to phenomena such as overtones, combination bands, and Fermi resonances, which can complicate spectral interpretation. rsc.org

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to simulate anharmonic vibrational spectra. frontiersin.org Techniques like the Generalized Second-Order Vibrational Perturbation Theory (GVPT2) can predict vibrational frequencies with high accuracy. frontiersin.org These simulations allow for a more profound interpretation by:

Improving Peak Assignment: Anharmonic calculations provide more accurate frequencies than harmonic models, aiding in the correct assignment of fundamental vibrations, especially in complex regions of the spectrum.

Explaining Complex Features: They can predict and characterize non-fundamental transitions (overtones and combination bands), which can explain the presence of peaks not accounted for by simple harmonic models. For benzonitrile, anharmonic computations have shown excellent agreement with experimental data, with mean errors as low as 11 cm⁻¹. frontiersin.org

Probing Intersystem Interactions: Advanced methods like the Time-Dependent Self-Consistent Harmonic Approximation (TDSCHA) can model the coupling between different vibrational modes, revealing the intricate dynamics of atomic motion within the molecule. arxiv.org

By validating computational strategies on known molecules like benzonitrile, these anharmonic simulation methods can be reliably extended to its derivatives, providing a deeper understanding of their vibrational characteristics. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. It is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, the electronic environment of each type, and how many protons are located on adjacent atoms. The chemical shift (δ) of a proton is highly dependent on its local electronic environment.

For this compound, three distinct sets of proton signals are expected:

Aromatic Protons: The protons on the benzene ring appear as two doublets due to the para-substitution pattern. The protons adjacent to the electron-withdrawing nitrile group are expected to be shifted downfield compared to those adjacent to the methoxymethyl group.

Methylene (B1212753) Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group, situated between the aromatic ring and the ether oxygen.

Methyl Protons (-CH₃): A singlet for the three protons of the methoxy (B1213986) group.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -CN) | ~7.65 | Doublet (d) | 2H |

| Aromatic (ortho to -CH₂OCH₃) | ~7.45 | Doublet (d) | 2H |

| Methylene (-CH₂-) | ~4.50 | Singlet (s) | 2H |

| Methyl (-OCH₃) | ~3.35 | Singlet (s) | 3H |

This table presents estimated chemical shifts. Actual values can vary based on the solvent and experimental conditions. carlroth.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single peak.

For this compound, six distinct carbon signals are anticipated:

Nitrile Carbon (C≡N): This carbon is typically found in the 117-120 ppm range.

Aromatic Carbons: Four signals for the six aromatic carbons are expected due to symmetry. The carbon atom attached to the nitrile group (ipso-carbon) and the carbon attached to the methoxymethyl group will have distinct chemical shifts from the other aromatic carbons.

Methylene Carbon (-CH₂-): The carbon of the methylene bridge.

Methyl Carbon (-OCH₃): The carbon of the methoxy group.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C=O (Nitrile) | ~118 |

| Aromatic C (ipso, attached to -CH₂OCH₃) | ~144 |

| Aromatic CH (ortho to -CH₂OCH₃) | ~128 |

| Aromatic CH (ortho to -CN) | ~132 |

| Aromatic C (ipso, attached to -CN) | ~112 |

| Methylene (-CH₂-) | ~73 |

| Methyl (-OCH₃) | ~58 |

This table presents estimated chemical shifts based on data for related compounds like 2,6-dimethoxy-4-(methoxymethyl)benzonitrile and other substituted aromatics. Actual values can vary. carlroth.comfigshare.com

Advanced Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR spectroscopy provides profound insights into the molecular structure of this compound by resolving overlapping signals and revealing through-bond correlations between nuclei. preprints.org Techniques like COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the compound's constitution. princeton.educolumbia.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. For this compound, the COSY spectrum would primarily be used to establish the connectivity of the protons on the aromatic ring. The protons on the benzene ring form an AA'BB' system, and cross-peaks would be observed between the adjacent ortho and meta protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. columbia.edu It is highly sensitive and allows for the direct assignment of carbon atoms that bear protons. mdpi.com For this compound, the HSQC spectrum would show distinct cross-peaks connecting the aromatic protons to their corresponding carbons, the benzylic methylene protons (-CH₂-) to the benzylic carbon, and the methoxy protons (-OCH₃) to the methoxy carbon.

The following table summarizes the key expected NMR correlations for this compound.

| Technique | Correlated Nuclei (Proton → Other) | Expected Key Correlations | Information Gained |

| COSY | ¹H → ¹H | Aromatic H (ortho to -CH₂OMe) ↔ Aromatic H (meta to -CH₂OMe) | Connectivity of aromatic protons |

| HSQC | ¹H → ¹³C (1-bond) | Aromatic CH ↔ Aromatic C | Direct C-H attachments |

| Benzylic -CH₂- ↔ Benzylic C | |||

| Methoxy -CH₃ ↔ Methoxy C | |||

| HMBC | ¹H → ¹³C (2-4 bonds) | Benzylic -CH₂- → Aromatic C1, C2/C6, and C4 (ipso-nitrile) | Connectivity of methoxymethyl group to the ring |

| Methoxy -CH₃ → Benzylic C | Confirms the methoxymethyl (-CH₂OCH₃) moiety | ||

| Aromatic H → Various aromatic C's | Confirms aromatic ring structure and substitution pattern |

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about its chromophoric systems. rsc.orgmmmut.ac.in

The UV-Vis spectrum of this compound is dominated by electronic transitions within the benzonitrile chromophore. Benzonitrile itself exhibits π→π* transitions characteristic of substituted benzenes. researchgate.net These transitions, analogous to the B-band (benzenoid) and E-band (ethylenic) of benzene, occur due to the promotion of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. mmmut.ac.in

The presence of the methoxymethyl group (-CH₂OCH₃) acts as an auxochrome, a substituent that can modify the absorption characteristics (wavelength and intensity) of the chromophore. While not as powerful as a strongly electron-donating group, the methoxymethyl group can cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzonitrile.

The expected UV absorption maxima for this compound in a non-polar solvent are detailed in the table below, based on data for related compounds. researchgate.netresearchgate.net

| Transition Type | Approximate λmax (nm) | Chromophore System |

| π→π* (B-band) | ~270-280 | Phenyl ring |

| π→π* (E-band) | ~220-230 | Phenyl ring conjugated with C≡N |

Time-resolved spectroscopy is a powerful technique used to study the dynamics of molecules in their excited states on timescales ranging from femtoseconds to nanoseconds. diva-portal.orgresearchgate.net This method allows for the observation of processes such as internal conversion, intersystem crossing, and intramolecular charge transfer (ICT).

For molecules like this compound, a key area of interest is the potential for ICT upon photoexcitation. Studies on structurally similar molecules, such as 4-(dimethylamino)benzonitrile (B74231) (DMABN), have shown that after initial excitation to a locally excited (LE) state, the molecule can relax into a twisted intramolecular charge transfer (TICT) state, where the donor group (dimethylamino) is twisted relative to the acceptor (benzonitrile) plane. rsc.org This process is highly dependent on solvent polarity and intramolecular reorganization. rsc.org

While the methoxymethyl group is a much weaker electron donor than the dimethylamino group, time-resolved studies could reveal the dynamics of its excited states. Such experiments would involve exciting the molecule with an ultrashort laser pulse and monitoring the evolution of transient absorption or fluorescence signals. researchgate.netrsc.org The lifetimes of the excited states and the rates of any relaxation processes would provide critical information on the photophysical behavior of this compound, clarifying whether charge transfer processes play a significant role in its de-excitation pathway.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and the elucidation of its structure through fragmentation analysis. nih.gov

For this compound (C₉H₉NO), the monoisotopic mass is 147.0684 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 147. The fragmentation of this molecular ion is governed by the stability of the resulting fragments. libretexts.org The structure contains a stable aromatic ring, a benzylic ether linkage, and a nitrile group, which dictates the primary fragmentation pathways.

Key fragmentation patterns would likely involve:

Benzylic Cleavage: The bond between the benzylic carbon and the oxygen is susceptible to cleavage. Loss of the methoxy radical (•OCH₃) would yield a highly stable ion at m/z 116. This fragment can be represented as the cyanobenzyl cation, which may rearrange to a cyanotropylium ion.

Alpha-Cleavage: Cleavage of the bond between the aromatic ring and the methoxymethyl group can lead to the formation of a cyanophenyl radical and a [CH₂OCH₃]⁺ ion at m/z 45.

Loss of Formaldehyde (B43269): A common rearrangement for benzylic ethers involves the loss of a neutral formaldehyde molecule (CH₂O, 30 Da), which would lead to a fragment ion at m/z 117, corresponding to the toluene (B28343) radical cation.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 147 | [C₉H₉NO]⁺˙ | C₉H₉NO | Molecular Ion (M⁺˙) |

| 116 | [C₈H₆N]⁺ | C₈H₆N | Loss of •OCH₃ (methoxyl radical) |

| 90 | [C₇H₆]⁺˙ | C₇H₆ | Loss of HCN from the m/z 117 fragment |

| 77 | [C₆H₅]⁺ | C₆H₅ | Phenyl cation, from cleavage of the ring from the side chain |

X-ray Diffraction and Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. brynmawr.edu This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact geometry and conformation in the solid state.

To perform X-ray diffraction analysis, a suitable single crystal of this compound must first be grown. brynmawr.edu This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not available in the searched literature, analysis of related structures allows for a prediction of the key structural features that would be determined. brynmawr.eduebi.ac.uk The analysis would confirm the planarity of the benzene ring and provide precise measurements of the C-C bond lengths within the ring, the C-C≡N bond lengths and linearity, and the geometry of the methoxymethyl substituent. A crucial aspect would be the determination of the torsional angle between the plane of the benzene ring and the C-O-C plane of the methoxymethyl group, which defines the substituent's conformation. Intermolecular interactions in the crystal lattice, such as π-stacking or weak hydrogen bonds, would also be revealed, providing insight into the solid-state packing of the molecules.

The table below illustrates the type of geometric parameters that would be obtained from a successful X-ray crystal structure analysis.

| Parameter | Description | Expected Value/Range |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Average length of carbon-carbon bonds in the phenyl ring | ~1.39 Å |

| C-C (benzylic) | Length of the bond between the ring and the -CH₂- group | ~1.51 Å |

| C-O | Length of the C-O bonds in the ether linkage | ~1.43 Å |

| C≡N | Length of the carbon-nitrogen triple bond | ~1.15 Å |

| Bond Angles (°) | ||

| C-C-C (aromatic) | Angles within the hexagonal benzene ring | ~120° |

| C(ring)-C-O | Angle of the benzylic carbon | ~109.5° |

| C-O-C | Angle of the ether oxygen | ~111° |

| Torsional Angle (°) | ||

| C(ring)-C(ring)-C-O | Defines the orientation of the methoxymethyl group | Variable, depends on crystal packing forces |

Analysis of Supramolecular Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a complex interplay of non-covalent interactions. core.ac.uknih.gov In the absence of a published crystal structure for this compound, computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting its crystal packing and analyzing the key intermolecular forces at play. researchgate.netnii.ac.jp Such theoretical studies are crucial for understanding how molecular recognition and self-assembly processes govern the solid-state structure. core.ac.uknih.gov

Theoretical modeling of the this compound crystal structure would likely be performed using DFT methods that include corrections for dispersion interactions (DFT-D), as these are essential for accurately describing the van der Waals forces and π-stacking interactions prevalent in aromatic systems. nii.ac.jpacs.org The analysis would focus on identifying and quantifying various types of intermolecular contacts that stabilize the crystal lattice.

The primary intermolecular interactions expected to govern the supramolecular packing of this compound include:

C-H···π Interactions: The electron-rich aromatic ring can act as a weak hydrogen bond acceptor. Interactions between the phenyl ring and C-H donors from adjacent molecules are expected to play a role in the crystal's cohesion.

π···π Stacking Interactions: Aromatic rings often engage in π···π stacking, which can be in either a parallel-displaced or a T-shaped arrangement. The specific geometry is determined by the balance of electrostatic and dispersion forces. These interactions are a common feature in the crystal structures of many benzonitrile derivatives. chemspider.com

To quantify these interactions, a theoretical approach would involve optimizing the geometry of a molecular cluster or a periodic unit cell and then calculating the interaction energies. Hirshfeld surface analysis is another powerful computational tool that would be employed to visualize and quantify the different intermolecular contacts by mapping the close contacts on a 3D molecular surface. nih.gov

A hypothetical summary of the principal intermolecular interactions and their estimated contributions to the lattice energy, based on DFT calculations for similar substituted benzonitriles, is presented in the table below.

| Interaction Type | Description | Estimated Energy (kJ/mol) | Key Atomic/Group Contributors |

|---|---|---|---|

| C-H···N | Weak hydrogen bond | -5 to -15 | Nitrile (N) and Methylene/Aromatic (C-H) |

| C-H···π | Weak hydrogen bond | -2 to -10 | Aromatic Ring (π-system) and Methylene/Aromatic (C-H) |

| π···π Stacking | Dispersion and electrostatic | -10 to -25 | Aromatic Rings |

| Dipole-Dipole | Electrostatic interaction | -5 to -10 | Nitrile Group (C≡N) |